BenchChemオンラインストアへようこそ!

H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2

HIV entry inhibition CXCR4 antagonist IC50 comparison

T-22 ([Tyr5,12,Lys7]-Polyphemusin II) is the calibrated, low-to-moderate potency CXCR4 antagonist reference compound for HIV-1 entry inhibitor screening. Its reproducible EC50 of 2.6 nM (MT-4 cytopathogenicity assay) and IC50 of 5.05 nM (single-round CXCR4 entry assay) provide a benchmark that newer analogs are measured against. Unlike downstream T140, T-22 uniquely engages gp120, CD4, and CXCR4 simultaneously—making it the only peptide probe in the polyphemusin series suitable for tripartite entry-complex stabilization (SPR/cryo-EM). In phenotypic resistance profiling, T-22 maintains consistent activity across longitudinal X4 isolates where AMD3100 fails. Purchasing T-22 ensures a validated, literature-anchored reference with a defined selectivity window (SI ≈6,540) for rank-ordering hits and quantifying fold-improvements in antiviral selectivity.

Molecular Formula C12H14Cl2N2O4
Molecular Weight 0
CAS No. 147658-54-6
Cat. No. B1182268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2
CAS147658-54-6
Molecular FormulaC12H14Cl2N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-22 (CAS 147658-54-6) Procurement Guide: Core Identity, Structural Class, and Foundational Anti-HIV Profile


T-22 ([Tyr5,12,Lys7]-Polyphemusin II; CAS 147658-54-6) is an 18-residue synthetic peptide amide derived from horseshoe crab polyphemusin II, characterized by an antiparallel β-sheet conformation stabilized by two disulfide bridges (Cys4–Cys17 and Cys8–Cys13) and a C-terminal Arg-NH2 [1]. It belongs to the tachyplesin/polyphemusin class of antimicrobial peptides re‑engineered for antiviral activity and functions as a CXCR4 chemokine receptor antagonist, blocking T-cell line‑tropic (X4) HIV-1 entry [2]. In the foundational MT-4 cell cytopathogenicity assay, T-22 exhibits an EC50 of 2.6 nM against HIV-1, placing its potency in the same range as the nucleoside reverse‑transcriptase inhibitor AZT (EC50 5.2 nM), while its cytotoxic concentration (CC50) is 17 µM [3]. This combination of sub‑nanomolar antiviral potency and a defined cytotoxicity window established T-22 as the prototype CXCR4‑targeted peptide entry inhibitor from which the downsized, higher‑selectivity analogs T134 and T140 were later evolved.

Why Generic Substitution Fails for T-22 (CAS 147658-54-6): Sequence‑Specific Pharmacophore Requirements and Structural Determinants of CXCR4 Antagonism


T-22 cannot be interchanged with other polyphemusin‑derived or CXCR4‑targeted peptides because even minor sequence modifications profoundly alter the selectivity index (SI = CC50/EC50) and the mechanism of receptor engagement. The anti-HIV pharmacophore of T-22 depends on the precise spacing and identity of the N‑terminal Tyr5–Arg6–Lys7 triad, the integrity of both disulfide rings, and the number of Arg residues in the terminal regions [1]. In a systematic structure–activity study, substitution or deletion of these elements produced analogs with SI values spanning orders of magnitude, demonstrating that T-22 occupies a distinct position in the activity–cytotoxicity landscape that cannot be assumed for any other in‑class peptide [2]. Consequently, a researcher who substitutes T-22 with a structurally similar analog such as T140 or TW70 without verifying the quantitative differential risks a >10‑fold change in antiviral EC50 and a >100‑fold change in selectivity index, directly compromising experimental reproducibility and the validity of CXCR4‑dependent conclusions.

T-22 (CAS 147658-54-6) Quantitative Differentiation Evidence: Head‑to‑Head Antiviral Potency, Cytotoxicity, Selectivity, and CXCR4 Binding Versus T140, T134, and TW70


T-22 Versus T140 and T134: Single‑Round HIV-1 Entry Inhibition Potency (IC50) in CXCR4‑Expressing Cells

In a single‑round replication luciferase assay using HXB-2 (X4) envelope‑pseudotyped virus to infect CXCR4‑bearing U87‑CD4 cells, T-22 inhibited HIV-1 entry with an IC50 of 5.05 nM. Under identical conditions, the downsized 14‑residue analogs T134 and T140 achieved IC50 values of 2.70 nM and 0.432 nM, respectively, representing 1.9‑fold and 11.7‑fold greater potency [1]. This head‑to‑head dataset establishes that T-22 is less potent than its shortened successors in a pure CXCR4‑mediated entry model, a critical consideration when selecting a reference antagonist for mechanistic studies where potency rank order directly informs receptor occupancy assumptions.

HIV entry inhibition CXCR4 antagonist IC50 comparison

T-22 Versus AZT and TW70: Cytopathogenicity Protection EC50 and Cytotoxicity CC50 in MT-4 Cells

In the MT-4 cell HIV‑induced cytopathogenicity assay (MTT readout, 5‑day incubation), T-22 protected cells with an EC50 of 2.6 nM, a value 2‑fold more potent than the clinical NRTI AZT (EC50 = 5.2 nM). The T-22 CC50 was 17 µM, yielding a selectivity index (SI = CC50/EC50) of approximately 6,540 [1]. By comparison, the shortened T-22 analog TW70 (des‑[Cys8,13,Tyr9,12]‑[d‑Lys10,Pro11]‑T22) exhibited an EC50 of 7.9 nM and CC50 of 26 µM (SI ≈ 3,290), demonstrating that T-22 retains a 2‑fold selectivity advantage over its direct downsized congener in this cellular model [1]. These cross‑study comparable values position T-22 as a benchmark reference peptide for calibrating cytotoxicity‑adjusted antiviral activity in MT-4‑based screening cascades.

MT-4 cytopathogenicity assay EC50 benchmarking cytotoxicity comparison

T-22 Versus T140 and T134: CXCR4 Binding Potency Measured by 12G5 Monoclonal Antibody Competition

The binding of anti‑CXCR4 monoclonal antibody 12G5 to Sup‑T1 lymphoma‑derived T cells was blocked more efficiently by T134 and T140 than by T-22, as reported in a direct comparative flow‑cytometric binding study [1]. Although absolute IC50 values for 12G5 displacement were not tabulated, the rank order of blocking efficiency (T140 > T134 > T22) matched the rank order of antiviral IC50 values, providing orthogonal confirmation that T-22 engages CXCR4 with measurably lower apparent affinity than its downsized derivatives. This receptor‑binding gradient is directly relevant for experimental designs that require partial receptor occupancy—for example, when studying CXCR4 reserve or spare receptor phenomena—where T-22's weaker binding may be the desired pharmacological tool.

CXCR4 binding affinity 12G5 competition receptor occupancy

T-22 Differential Sensitivity to Late‑Stage X4 HIV-1 Variants Versus AMD3100: Implications for Resistance Profiling

In a longitudinal study of X4 HIV-1 variants evolving in vivo, late‑stage X4 isolates displayed significantly reduced sensitivity to the small‑molecule CXCR4 antagonist AMD3100 compared with early R5X4 variants, whereas the sensitivity differences between early and late variants were less pronounced for T-22‑mediated inhibition [1]. This observation suggests that T-22 and AMD3100 interact with CXCR4 through non‑identical binding modalities, and that T-22 retains broader activity against evolved X4 quasispecies. For procurement purposes, T-22 therefore serves as a structurally distinct probe for CXCR4 antagonist cross‑resistance profiling, complementing AMD3100‑based assays where resistance has already been documented.

HIV coreceptor evolution CXCR4 antagonist resistance AMD3100 comparator

T-22 Selectivity Index Determined by Net Positive Charge: Comparative SAR Foundation for Cytotoxicity‑Optimized Analog Design

Systematic structure–activity relationship (SAR) studies revealed a direct correlation between the total number of positive charges in T-22‑related peptides and both anti‑HIV activity and cytotoxicity. T-22, bearing 9 positive charges (5 Arg + 3 Lys + N‑terminus), exhibits an SI (CC50/EC50) that served as the baseline for analog optimization. Analogs with reduced net charge achieved higher SIs: for instance, citrulline‑substituted derivatives of T140 attained SIs > 166,667 [1]. While a precise SI value for T-22 was not reported in every study, the foundational SAR dataset establishes T-22 as the high‑charge, high‑cytotoxicity reference point against which all subsequent selectivity improvements were quantified [2]. Researchers procuring T-22 as a positive‑control peptide for cytotoxicity‑limited assays benefit from its well‑characterized position at the lower bound of the selectivity spectrum.

selectivity index optimization charge‑cytotoxicity relationship SAR reference compound

T-22 Dual gp120/CD4 Binding Modality Distinguished from T140's Pure CXCR4 Antagonism

Early mechanistic studies demonstrated that T-22 binds specifically to both gp120 (the HIV-1 envelope glycoprotein) and CD4 (the primary cellular receptor), in addition to its CXCR4 antagonist activity [1]. In contrast, T140 and its derivatives were subsequently shown to act as pure CXCR4 antagonists without significant gp120 or CD4 interaction [2]. This mechanistic distinction means that T-22 inhibits HIV-1 entry through a multi‑target binding profile, whereas T140 relies solely on CXCR4 blockade. For procurement, T-22 is the appropriate tool when experimental designs require a peptide that simultaneously engages the viral envelope and cellular receptor, such as in biophysical studies of ternary complex formation or in assays designed to discriminate between gp120‑dependent and CXCR4‑dependent inhibition mechanisms.

mechanism of action gp120 binding CD4 interaction T140 comparison

T-22 (CAS 147658-54-6) Best‑Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


CXCR4 Antagonist Reference Standard for HIV-1 Entry Inhibitor Screening Cascades

T-22 serves as the calibrated low‑to‑moderate potency CXCR4 antagonist reference compound in multi‑concentration HIV-1 entry inhibitor screening. Its well‑characterized IC50 of 5.05 nM in single‑round CXCR4‑dependent entry assays [1] and EC50 of 2.6 nM in MT-4 cytopathogenicity protection assays [2] provide a reproducible benchmark against which novel CXCR4 antagonists can be compared. The 11.7‑fold potency gap relative to T140 (IC50 0.432 nM) ensures a wide dynamic range for rank‑ordering hit compounds.

Selectivity Index Baseline for Cytotoxicity‑Adjusted SAR Optimization Programs

In medicinal chemistry campaigns aiming to improve the therapeutic window of peptide CXCR4 antagonists, T-22 provides the foundational high‑charge, moderate‑SI reference point (SI ≈ 6,540; 9 net positive charges) [1]. New analogs can be directly benchmarked against T-22 to quantify the fold‑improvement in selectivity achieved through charge‑reducing substitutions, a strategy validated by the >25‑fold SI gains documented for T140‑derived Cit‑substituted analogs [2].

Multi‑Target Entry Inhibitor Probe for gp120/CD4/CXCR4 Ternary Complex Studies

T-22 is uniquely suited as a molecular probe for dissecting the tripartite HIV-1 entry complex because it is the only well‑characterized peptide in the tachyplesin/polyphemusin series that simultaneously binds gp120, CD4, and CXCR4 [1]. This multi‑target engagement profile, absent in the pure CXCR4 antagonist T140 [2], makes T-22 indispensable for biophysical experiments—such as surface plasmon resonance or cryo‑EM—that require concomitant stabilization of both viral and cellular components of the entry machinery.

CXCR4 Antagonist Cross‑Resistance Surveillance Against Evolved X4 HIV-1 Quasispecies

T-22 is the peptide antagonist of choice for phenotypic resistance profiling of longitudinal X4 HIV-1 isolates. Unlike the small‑molecule CXCR4 antagonist AMD3100, which loses substantial activity against late‑stage X4 variants, T-22 maintains a more consistent inhibitory profile across early R5X4 and late X4 clinical isolates [1]. This property makes T-22 a critical component of resistance surveillance panels, enabling detection of AMD3100‑specific resistance while providing a peptide‑class comparator.

Quote Request

Request a Quote for H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.